molecular formula C9H20O2 B1457640 2,6-Dimethylheptane-2,4-diol CAS No. 73264-93-4

2,6-Dimethylheptane-2,4-diol

Cat. No. B1457640
CAS RN: 73264-93-4
M. Wt: 160.25 g/mol
InChI Key: ITUSHZAINIWHAL-UHFFFAOYSA-N
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Description

2,6-Dimethylheptane-2,4-diol (DMHD) is an organic compound and a member of the diol family of compounds. It is a colorless liquid at room temperature and has a molecular weight of 134.21 g/mol. DMHD is a versatile compound with a wide range of applications in scientific research and industrial processes. It is a valuable intermediate in the synthesis of other compounds, and its potential as a biochemical and physiological agent is the focus of increasing research.

Scientific Research Applications

Chemical Transformations and Reactions

2,6-Dimethylheptane-2,4-diol undergoes various transformations in acidic media, such as hydration to form triacetone dialcohol and cyclisation to tetramethyltetrahydro-γ-pyrone. These processes have been explored using techniques like polarography, infrared, and nuclear magnetic resonance, providing insights into thermodynamic data and reaction mechanisms (Cabani & Ceccanti, 1966).

Synthesis and Conversion for Pheromone Components

The synthesis of enantiomers of 2,6-dimethylheptane-1,7-diol monotetrahydropyranyl ether and their conversion into enantiomers of sex pheromone components for the apple leafminer represents a significant application in the field of organic chemistry and entomology (Nakamura & Mori, 2000).

Low-Temperature Oxidation Chemistry

The study of the low-temperature oxidation chemistry of 2,6-dimethylheptane using experimental and computational methods has provided essential insights. This research helps understand the ignition delay times and the impact of newly developed chemistry of 2,6-dimethylheptane on these delay times, which is crucial for fuels and combustion processes (He et al., 2020).

Spectroscopic Studies and Tautomerism

Studies on the tautomers of heptane-2,4,6-trione and its methylated homologues, including 2,6-dimethylheptane derivatives, have been conducted. These studies use NMR and IR spectroscopy to understand keto-enol tautomerism and the effects of branched methyl groups on this process (Sagara, Kobayashi & Ueno, 1972).

Molecular Structure and Hydrogen Bond Analysis

Research on the molecular structure and hydrogen bond strength of 2,6-dimethylheptane derivatives, like 2,6-dimethylheptane-3,5-dione, utilizes techniques such as NMR, IR, Raman, and UV spectroscopy, along with density functional theory (DFT) estimations. This provides valuable insights into the character of intramolecular hydrogen bonding and helps understand the molecular structure and reactivity (Sayyar et al., 2021).

properties

IUPAC Name

2,6-dimethylheptane-2,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2/c1-7(2)5-8(10)6-9(3,4)11/h7-8,10-11H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUSHZAINIWHAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethylheptane-2,4-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Zhang, MJ Bartels, AJ Clark, JL Staley, TS Lardie… - Toxicology Letters, 2015 - Elsevier
Diisobutyl ketone (DIBK) and diisobutyl carbinol (DIBC) are important organic solvents widely used as industrial intermediates. It was hypothesized that DIBC and DIBK have common …
Number of citations: 1 www.sciencedirect.com

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